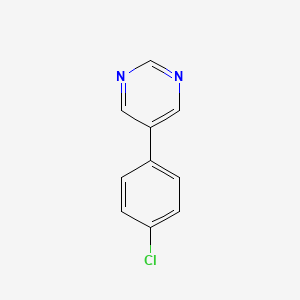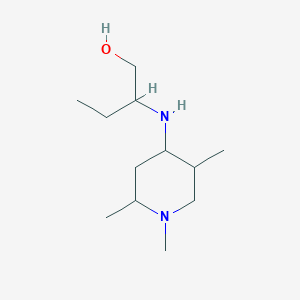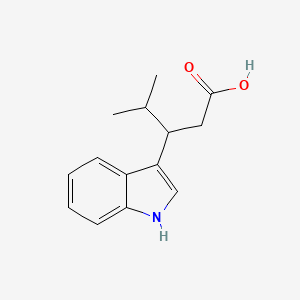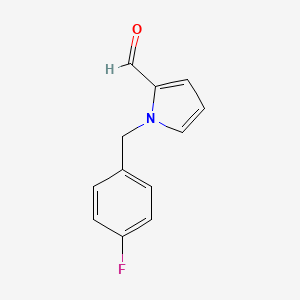
5-(4-Chlorophenyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 5-(4-Chlorophenyl)pyrimidine involves various chemical reactions, including one-pot synthesis, chlorination, aminization, and condensation reactions. For instance, an ultrasound-mediated one-pot synthesis was used to create a series of thiadiazolopyrimidine derivatives with anticancer properties . Another study reported the synthesis of 5-(2-haloethyl)pyrimidine derivatives through reactions with hydroiodic acid and phosphoryl chloride . Additionally, a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was employed to synthesize a dichlorophenylmethylene bis derivative .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of these derivatives. The crystal structures of various synthesized compounds have been elucidated, revealing details such as planarity, conformation, and intramolecular interactions. For example, the structure of a pyrazolopyrimidinamine derivative was determined, showing a triclinic system with specific space group parameters . Similarly, the crystal structure of a pyridopyrimidinone derivative was analyzed, revealing coplanar ring atoms in the moiety .
Chemical Reactions Analysis
The derivatives of 5-(4-Chlorophenyl)pyrimidine undergo various chemical reactions, including chlorination and nucleophilic substitution. The chlorination of 5-substituted barbituric acids led to the formation of new trichloropyrimidines with antibacterial activity . Another study investigated the chlorination of perfluoroalkyl-substituted pyrimidines, resulting in chloro-substituted pyrimidine diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The presence of halogen atoms, such as chlorine, and various substituents like methyl, methoxy, and amino groups, affect properties like solubility, melting point, and reactivity. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of some derivatives were studied, indicating good drug-like properties . The molecular electrostatic potential (MEP) and natural bond orbital (NBO) calculations provide insights into the reactive sites for electrophilic and nucleophilic attacks .
Relevant Case Studies
Several case studies within the papers demonstrate the potential biological activities of these derivatives. For instance, the thiadiazolopyrimidine derivatives exhibited in vitro anticancer activity against various human tumor cell lines . The antibacterial activity of trichloropyrimidines against human bacterial flora was also reported . These studies showcase the therapeutic potential of 5-(4-Chlorophenyl)pyrimidine derivatives in treating diseases.
Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Research
5-(4-Chlorophenyl)pyrimidine derivatives, such as PYR, have been studied extensively in the context of antimalarial drug research. Investigations into their molecular geometry, natural bond orbital, and molecular electrostatic potential have been conducted to understand their effectiveness in inhibiting malaria. The dihedral angle between the pyrimidine and phenyl rings plays a crucial role in the docking of the drug molecule in the active site of the enzyme, making these compounds significant in antimalarial therapies (Sherlin et al., 2018).
Antitumor and Anticancer Research
Research into the antitumor activities of 5-(4-Chlorophenyl)pyrimidine derivatives has shown promising results. These compounds have been evaluated for their effectiveness against various cancer cell lines. For instance, studies have focused on the synthesis and evaluation of novel pyrimidines and their derivatives, exploring their potential as anticancer agents. One such study investigated 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide for its antitumor activities, revealing its effectiveness in inhibiting tumor growth (Xin, 2012).
Antibacterial Research
The antibacterial properties of 5-(4-Chlorophenyl)pyrimidine derivatives have been a subject of interest. Studies have synthesized and evaluated various derivatives for their antibacterial activities against a range of bacterial strains. These studies contribute to the development of new antibacterial agents and expand the understanding of pyrimidine-based compounds in treating bacterial infections (Cieplik et al., 2008).
Enzyme Inhibitor Research
The role of 5-(4-Chlorophenyl)pyrimidine derivatives as enzyme inhibitors has been examined, particularly in relation to dihydrofolic reductase. The studies aimed to understand the mode of pyrimidine binding to the enzyme and to design active-site-directed irreversible inhibitors. This research is pivotal in the development of new therapeutic agents for diseases where enzyme inhibition is a key treatment strategy (Baker et al., 1967).
Nonlinear Optical (NLO) Properties
The nonlinear optical properties of thiopyrimidine derivatives, including those containing the 5-(4-Chlorophenyl)pyrimidine moiety, have been explored. This research is significant in the field of materials science, particularly in the development of new materials for optoelectronic applications. The studies encompass the synthesis, characterization, and evaluation of these compounds' NLO properties, contributing to advancements in high-tech applications (Hussain et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMTYHPVECLEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)
![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)





![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
